Cas no 1369776-71-5 (2-Bromo-1-(tert-butyl)-4-chlorobenzene)

2-Bromo-1-(tert-butyl)-4-chlorobenzene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-(tert-butyl)-4-chlorobenzene
- 2-Bromo-1-tert-butyl-4-chloro-benzene
- SCHEMBL12251280
- BS-48195
- 1369776-71-5
- 2-bromo-1-tert-butyl-4-chlorobenzene
- CS-0196720
- MFCD28356425
- F53247
- A1-11005
-
- インチ: 1S/C10H12BrCl/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,1-3H3
- InChIKey: JZVUKVQULLPJCD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(C)(C)C)Cl
計算された属性
- せいみつぶんしりょう: 245.98109g/mol
- どういたいしつりょう: 245.98109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
2-Bromo-1-(tert-butyl)-4-chlorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1216451-5g |
2-Bromo-1-(tert-butyl)-4-chlorobenzene |
1369776-71-5 | 95% | 5g |
$450 | 2024-06-03 | |
1PlusChem | 1P01NZYM-100mg |
2-Bromo-1-tert-butyl-4-chloro-benzene |
1369776-71-5 | 95% | 100mg |
$20.00 | 2023-12-22 | |
Aaron | AR01O06Y-250mg |
2-Bromo-1-tert-butyl-4-chloro-benzene |
1369776-71-5 | 98% | 250mg |
$20.00 | 2025-02-12 | |
Aaron | AR01O06Y-5g |
2-Bromo-1-tert-butyl-4-chloro-benzene |
1369776-71-5 | 98% | 5g |
$197.00 | 2025-02-12 | |
Aaron | AR01O06Y-10g |
2-Bromo-1-tert-butyl-4-chloro-benzene |
1369776-71-5 | 98% | 10g |
$368.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY198-100mg |
2-bromo-1-tert-butyl-4-chlorobenzene |
1369776-71-5 | 95% | 100mg |
¥99.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY198-5g |
2-bromo-1-tert-butyl-4-chlorobenzene |
1369776-71-5 | 95% | 5g |
¥1782.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY198-1g |
2-bromo-1-tert-butyl-4-chlorobenzene |
1369776-71-5 | 95% | 1g |
¥501.0 | 2024-04-24 | |
1PlusChem | 1P01NZYM-1g |
2-Bromo-1-tert-butyl-4-chloro-benzene |
1369776-71-5 | 95% | 1g |
$87.00 | 2023-12-22 | |
1PlusChem | 1P01NZYM-5g |
2-Bromo-1-tert-butyl-4-chloro-benzene |
1369776-71-5 | 95% | 5g |
$304.00 | 2023-12-22 |
2-Bromo-1-(tert-butyl)-4-chlorobenzene 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
2-Bromo-1-(tert-butyl)-4-chlorobenzeneに関する追加情報
Recent Advances in the Application of 2-Bromo-1-(tert-butyl)-4-chlorobenzene (CAS: 1369776-71-5) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-1-(tert-butyl)-4-chlorobenzene (CAS: 1369776-71-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, mechanistic insights, and potential therapeutic implications.
Recent studies have highlighted the role of 2-Bromo-1-(tert-butyl)-4-chlorobenzene in the development of novel small-molecule inhibitors targeting protein-protein interactions (PPIs). Its unique halogenated aromatic structure, combined with the steric bulk of the tert-butyl group, makes it an ideal scaffold for modulating biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of potent kinase inhibitors, where the bromo and chloro substituents facilitated selective cross-coupling reactions to generate diverse pharmacophores.
In addition to its synthetic applications, mechanistic investigations have revealed that derivatives of 2-Bromo-1-(tert-butyl)-4-chlorobenzene exhibit promising activity against drug-resistant bacterial strains. A recent preprint on bioRxiv detailed its incorporation into antimicrobial agents, where the compound's halogen atoms played a critical role in enhancing binding affinity to bacterial efflux pumps. This finding opens new avenues for addressing the global challenge of antibiotic resistance.
Furthermore, computational studies leveraging density functional theory (DFT) have provided insights into the electronic properties of 2-Bromo-1-(tert-butyl)-4-chlorobenzene, elucidating its reactivity patterns in palladium-catalyzed coupling reactions. These theoretical frameworks are instrumental in optimizing reaction conditions for high-yield synthesis of complex drug candidates, as reported in a 2024 ACS Catalysis publication.
Despite these advancements, challenges remain in scaling up the production of 2-Bromo-1-(tert-butyl)-4-chlorobenzene-derived compounds while maintaining cost efficiency and environmental sustainability. Recent efforts by industry leaders, such as Merck and Pfizer, have focused on green chemistry approaches, including catalytic recycling and solvent-free reactions, to mitigate these issues.
In conclusion, 2-Bromo-1-(tert-butyl)-4-chlorobenzene (CAS: 1369776-71-5) continues to be a cornerstone in medicinal chemistry, with its applications expanding into targeted drug delivery and diagnostic imaging. Future research should prioritize the exploration of its enantioselective transformations and in vivo efficacy studies to unlock its full therapeutic potential.
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